(R)-4-(Morpholin-3-ylmethyl)phenol
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Overview
Description
®-4-(Morpholin-3-ylmethyl)phenol is a chiral compound characterized by the presence of a morpholine ring attached to a phenol group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Morpholin-3-ylmethyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with ®-morpholine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods: Industrial production of ®-4-(Morpholin-3-ylmethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: ®-4-(Morpholin-3-ylmethyl)phenol can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
- Oxidation products: Quinones
- Reduction products: Reduced derivatives of the phenol group
- Substitution products: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
Chemistry: ®-4-(Morpholin-3-ylmethyl)phenol is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore the therapeutic potential of ®-4-(Morpholin-3-ylmethyl)phenol in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, ®-4-(Morpholin-3-ylmethyl)phenol is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(Morpholin-3-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
- ®-4-(Morpholin-3-ylmethyl)carbamate
- ®-4-(Morpholin-3-ylmethyl)aniline
- ®-4-(Morpholin-3-ylmethyl)benzyl alcohol
Comparison: Compared to its analogs, ®-4-(Morpholin-3-ylmethyl)phenol exhibits unique reactivity due to the presence of the phenol group. This functional group allows for additional hydrogen bonding and redox reactions, making it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
4-[[(3R)-morpholin-3-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-9(2-4-11)7-10-8-14-6-5-12-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQSQPXAIUFBRQ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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